2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol
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Overview
Description
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol is a synthetic organic compound that features a triazole ring, an aniline moiety, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a “click” reaction. The reaction conditions often include a copper(I) catalyst, a base, and an appropriate solvent.
Attachment of the aniline moiety: The triazole ring is then functionalized with an aniline derivative through nucleophilic substitution or other suitable coupling reactions.
Introduction of the ethanol group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring and aniline moiety can participate in reduction reactions under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced triazole or aniline derivatives.
Substitution: Various substituted aniline or triazole derivatives.
Scientific Research Applications
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol depends on its specific application. In bioconjugation, the compound acts as a linker, facilitating the attachment of biomolecules through the triazole ring. In catalysis, it serves as a ligand, coordinating with metal centers to enhance reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]acetic acid
- 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]propane-1-sulfonic acid
Uniqueness
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethanol group, in particular, allows for additional modifications and applications compared to its analogs.
Properties
IUPAC Name |
2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-15(2,3)19-12-13(16-17-19)11-18(9-10-20)14-7-5-4-6-8-14/h4-8,12,20H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZGDFNAOWSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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